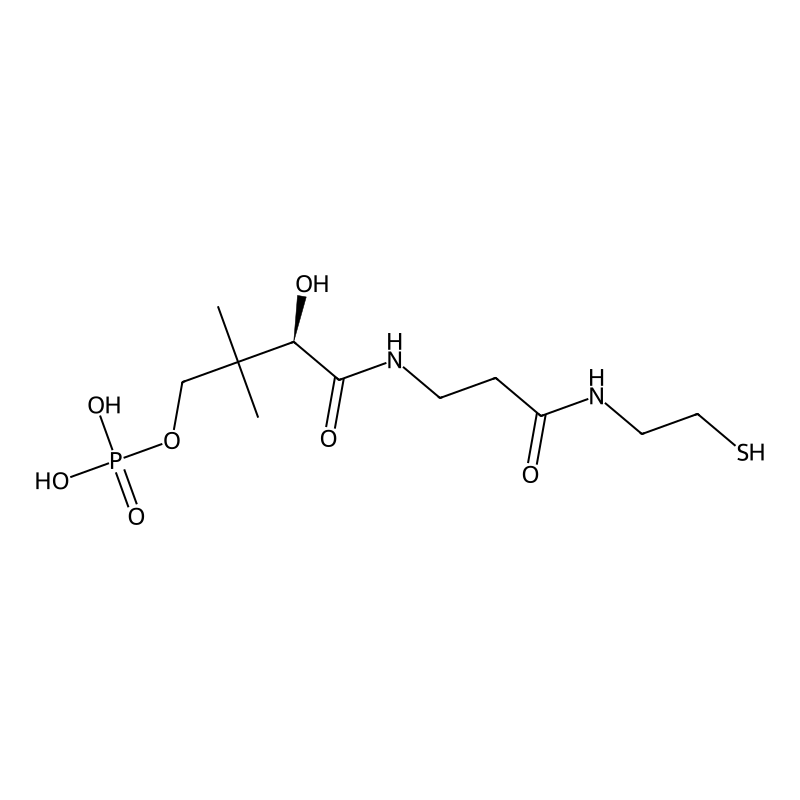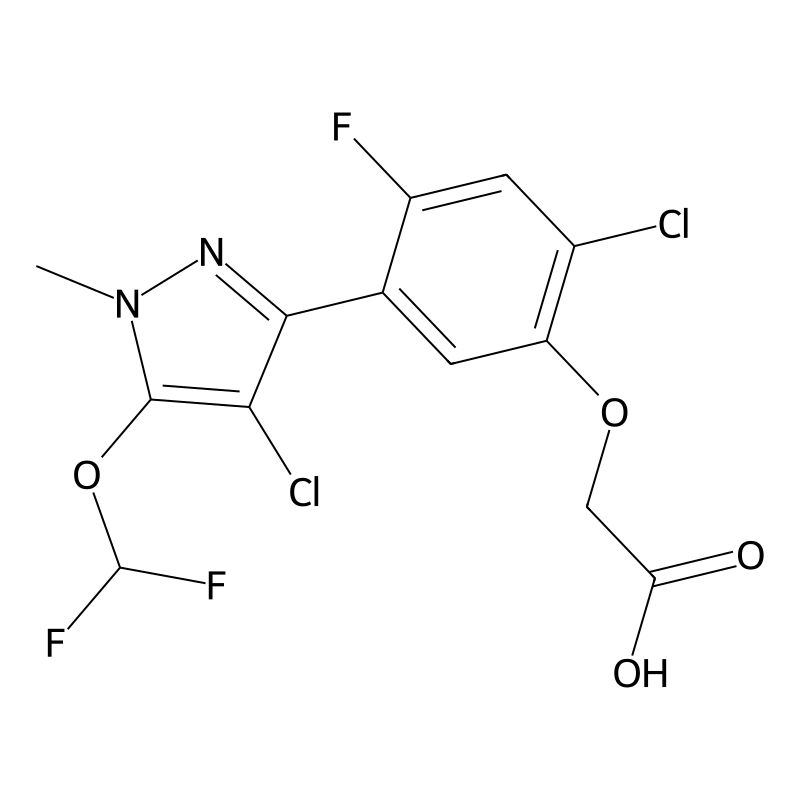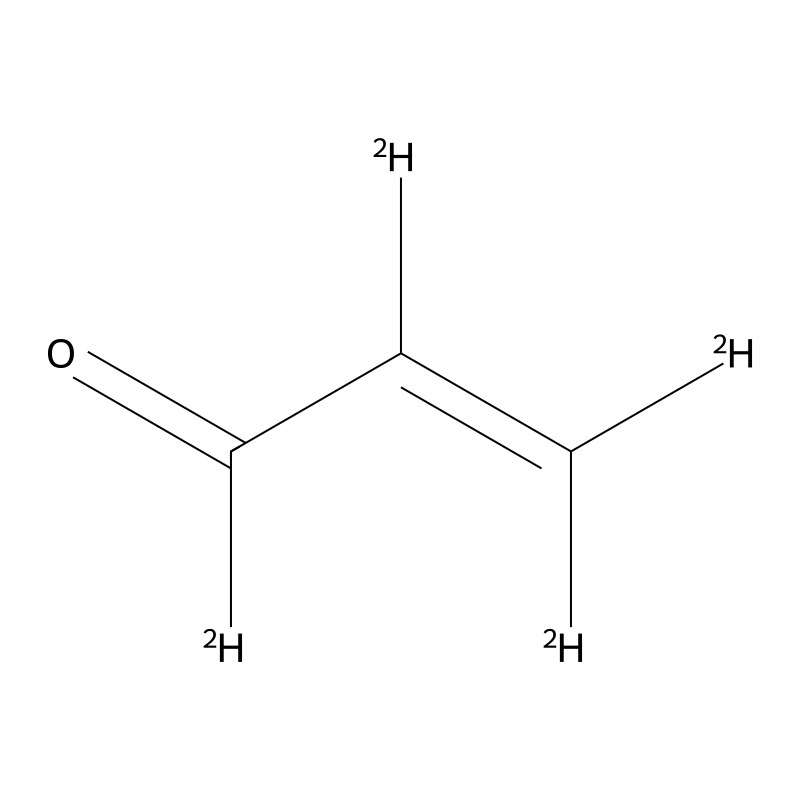N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
![N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure-2d/800/S586919.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Identification and Properties:
N-(3-Acetamidopropyl)pyrrolidin-2-one, also known as N-acetylisoputreanine-γ-lactam, is a small molecule with the chemical formula C9H16N2O2. It belongs to the class of pyrrolidin-2-ones and is structurally related to spermidine, a naturally occurring polyamine found in all living cells. [, ]
Occurrence and Metabolism:
N-(3-Acetamidopropyl)pyrrolidin-2-one is a metabolite of N1-acetylspermidine, which is formed during the breakdown of spermidine in the body. Studies have shown that administration of spermidine to mice leads to the accumulation of N-(3-acetamidopropyl)pyrrolidin-2-one in various organs, including the liver, kidneys, and intestines. []
Potential Biological Roles:
The specific function of N-(3-acetamidopropyl)pyrrolidin-2-one in the body remains unclear. However, its presence as a metabolite of spermidine suggests that it may play a role in cellular processes regulated by polyamines. Spermidine is involved in various biological functions, including cell proliferation, differentiation, and survival. []
Research Applications:
While the specific applications of N-(3-acetamidopropyl)pyrrolidin-2-one in scientific research are limited, its presence as a urinary metabolite has been investigated in the context of uremic solutes. A study published in PLOS One identified N-(3-acetamidopropyl)pyrrolidin-2-one as one of the enlarged solutes found in the urine of patients with chronic kidney disease. [] This finding suggests that N-(3-acetamidopropyl)pyrrolidin-2-one may be a potential biomarker for kidney function or disease progression.
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, with the CAS number 106692-36-8, is a synthetic organic molecule characterized by its unique structure that includes a pyrrolidine ring. This compound has been identified as having potential chemotherapeutic properties, particularly in treating infant cancer . Its molecular formula consists of carbon, hydrogen, oxygen, and nitrogen atoms, contributing to its diverse chemical behavior.
- Substitution Reactions: The nitrogen atom in the amide group can be involved in nucleophilic substitutions.
- Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.
- Condensation Reactions: It may react with aldehydes or ketones to form imines or enamines.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacological properties.
The biological activity of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has been primarily studied in the context of cancer treatment. Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, the compound may interact with various biological pathways, although detailed mechanisms require further investigation.
Several synthetic routes have been proposed for the preparation of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide:
- Direct Amide Formation: This involves reacting a suitable 2-oxopyrrolidine derivative with propionic acid or its derivatives under controlled conditions.
- Multi-step Synthesis: Starting from simpler precursors, one can construct the pyrrolidine ring first and then introduce the acetamide functionality through various coupling reactions.
These methods allow for the customization of the compound's properties by altering substituents on the pyrrolidine ring or modifying the acetamide group .
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new anti-cancer drugs.
- Biochemical Research: To study its interactions with biological macromolecules and pathways.
The ongoing research into this compound may reveal additional therapeutic uses beyond oncology.
Interaction studies involving N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in cancer progression. Further studies using techniques such as surface plasmon resonance or isothermal titration calorimetry are essential to elucidate these interactions comprehensively .
Several compounds share structural features with N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide. Here are some notable examples:
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide stands out due to its specific structural arrangement and demonstrated anti-cancer properties, making it a unique candidate for further research and development.








